molecular formula C13H15FN4O B13937588 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine

7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine

Cat. No.: B13937588
M. Wt: 262.28 g/mol
InChI Key: YMSYQWVIGFJSTG-UHFFFAOYSA-N
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Description

7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a piperazine ring at the 8th position of the naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperazine in the presence of a suitable base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.

Scientific Research Applications

7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methoxy group, and piperazine ring enhances its pharmacokinetic profile, making it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

7-fluoro-2-methoxy-8-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C13H15FN4O/c1-19-11-3-2-10-12(17-11)13(9(14)8-16-10)18-6-4-15-5-7-18/h2-3,8,15H,4-7H2,1H3

InChI Key

YMSYQWVIGFJSTG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)N3CCNCC3

Origin of Product

United States

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